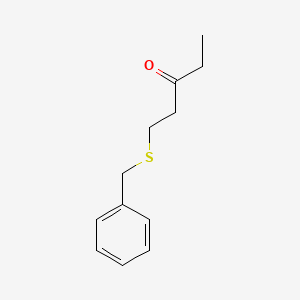
1-(Benzylsulfanyl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)pentan-3-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)pentan-3-one can be synthesized through the reaction of thiirane with sodium ethoxide in the presence of benzyl chloride . This method involves the nucleophilic attack of the thiirane on the benzyl chloride, followed by the formation of the desired product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylsulfanyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)pentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)pentan-3-one involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Pentan-3-one: Shares the same ketone backbone but lacks the benzylsulfanyl group.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different alkyl backbones.
Uniqueness: 1-(Benzylsulfanyl)pentan-3-one is unique due to the combination of the benzylsulfanyl group and the pentan-3-one backbone, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
123570-86-5 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
1-benzylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI-Schlüssel |
OIOYPWAZNIAFKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


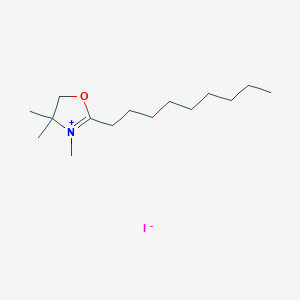
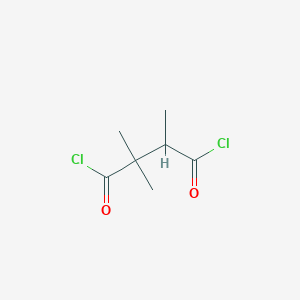


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
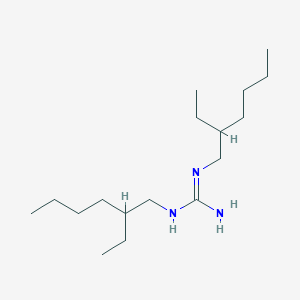

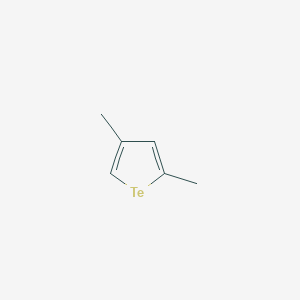
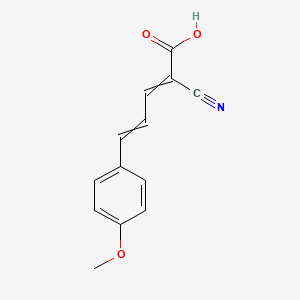
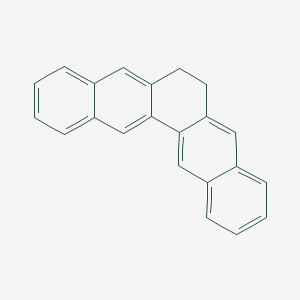
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

